2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile
CAS No.: 1701600-95-4
Cat. No.: VC4521886
Molecular Formula: C8H7BrN2
Molecular Weight: 211.062
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1701600-95-4 |
|---|---|
| Molecular Formula | C8H7BrN2 |
| Molecular Weight | 211.062 |
| IUPAC Name | 2-(3-bromo-4-methylpyridin-2-yl)acetonitrile |
| Standard InChI | InChI=1S/C8H7BrN2/c1-6-3-5-11-7(2-4-10)8(6)9/h3,5H,2H2,1H3 |
| Standard InChI Key | ZAQXXATXPGIYSC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC=C1)CC#N)Br |
Introduction
2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile is a chemical compound with a molecular formula of C8H7BrN2 and a molecular weight of approximately 211.062 g/mol . It features a pyridine ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position, along with an acetonitrile functional group. This unique structural arrangement imparts distinct reactivity and biological activity, making it a valuable intermediate in various chemical syntheses.
Biochemistry and Kinase Inhibition
2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile is used as a key intermediate in the synthesis of kinase inhibitors, particularly p38α mitogen-activated protein kinase inhibitors. These inhibitors are crucial for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. The synthesis strategy often starts from 2-fluoro-4-methylpyridine, avoiding palladium catalysts to achieve higher yields.
Neuropharmacology
In neuropharmacology, this compound serves as a precursor for synthesizing ligands that target the benzodiazepine site of the human GABA A receptor. These ligands have potential therapeutic applications for neurological and psychiatric conditions, including anxiety, epilepsy, and insomnia.
Organic Electronics
The compound is instrumental in creating organic semiconductors for electronic devices. It is used in the preparation of substituted pyridine derivatives, which contribute to the development of high-performance organic electronics, enhancing the efficiency of devices like OLEDs and flexible displays.
Computational Chemistry
In computational studies, 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile is analyzed for its electronic properties, such as the HOMO-LUMO gap, which indicates chemical reactivity and stability. Computational methods like density functional theory (DFT) are employed to predict its reactivity.
Marine Chemistry
This chemical is utilized in the synthesis of marine natural products, enabling the construction of complex structures with promising biological activities. The synthesized compounds can lead to new insights into marine biological mechanisms and potential pharmaceutical applications.
Green Chemistry
Researchers explore its role in developing environmentally benign synthetic pathways, aiming to minimize hazardous substances and improve reaction yields. Such efforts result in more sustainable chemical processes, reducing the environmental footprint of manufacturing.
Biological Activity and Potential Applications
Pyridine derivatives, including 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile, often exhibit significant biological activities due to their ability to interact with enzymes and receptors. The presence of halogens and functional groups like nitriles enhances their capacity for hydrogen bonding and π-stacking interactions, crucial for biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile, each with unique properties and applications:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-3-chloro-4-methylpyridin-2-amine | Contains both chlorine and bromine | Acts as a kinase inhibitor precursor |
| 3-Bromo-4-chloro-2-methylpyridine | Chlorine at the 4-position | Unique reactivity due to dual halogenation |
| 5-Bromo-2-chloro-4-methylpyridine | Chlorine at the 2-position | Distinct binding properties |
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